![molecular formula C16H15ClN2O B2834202 1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 838877-62-6](/img/structure/B2834202.png)

1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

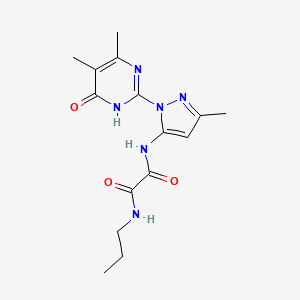

“1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol” is a chemical compound with the molecular formula C16H15ClN2O . It contains a benzene ring fused to an imidazole ring, which is a characteristic structure of benzimidazoles .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a fused benzene and imidazole ring. It also has a 3-chlorobenzyl group attached to one nitrogen of the imidazole ring and an ethanol group attached to the other carbon of the imidazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

Benzimidazole derivatives including 1-(1H-benzimidazol-2-yl)ethanol have been synthesized using green and efficient protocols. For instance, a rapid one-pot solvent-free method has been utilized for their synthesis and their complexes with 3d transition metals like Cu(II), Mn(II), Zn(II), Fe(II), Co(II), and Ni(II) have been formulated through hydrothermal methods. These methods are advantageous for their green chemistry aspect and efficient synthesis protocols (Taj et al., 2020).

Catalysis and Synthesis Optimization

Benzimidazole derivatives can also be efficiently synthesized using solid catalysts like Co(OH)2 and CoO(II) in ethanol at room temperature. These catalysts are commercially available and more active than many other expensive heterogeneous catalysts, making the synthesis process more economically viable and environmentally friendly (Chari, Shobha, & Sasaki, 2011).

Functional Properties and Applications

The synthesized benzimidazole derivatives exhibit a range of functional properties:

Antioxidant and Inhibitory Activity

Benzimidazole derivatives and their metal complexes have been tested for antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase (Taj et al., 2020).

Antimicrobial and Antitumor Activity

Certain benzimidazole derivatives have been noted for their potent and selective activities against specific pathogens. For example, compounds derived from the benzimidazole scaffold demonstrated significant activity against Helicobacter pylori, a gastric pathogen, and exhibited low minimal inhibition concentration values against clinically relevant strains (Carcanague et al., 2002). Moreover, Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester have been synthesized and are being explored as potential antitumor compounds (Abdel-Ghani & Mansour, 2012).

Sorption and Preconcentration of Metal Ions

Benzimidazole-modified silica gel has been used to adsorb and preconcentrate metal ions from ethanol solutions, indicating potential applications in the purification and concentration of metal ions in industrial and environmental processes (Filho et al., 1995).

Wirkmechanismus

Target of Action

The compound, also known as “1-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol”, is a complex molecule that may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice .

Eigenschaften

IUPAC Name |

1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-11(20)16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSHCWRVLOEFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2834129.png)

![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2834138.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)